Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate
Description
Ethyl (3-nitropyridin-2-yl)aminoacetate is a nitro-substituted pyridine derivative featuring an ethyl ester, an oxo group, and an amino linkage at the 2-position of the 3-nitropyridine ring.
Properties
CAS No. |
809239-91-6 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
ethyl 2-[(3-nitropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H9N3O5/c1-2-17-9(14)8(13)11-7-6(12(15)16)4-3-5-10-7/h3-5H,2H2,1H3,(H,10,11,13) |
InChI Key |
XCPBQEMLTCRMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves the reaction of ethyl acetate with 3-nitropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Ethyl (3-nitropyridin-2-yl)aminoacetate may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-nitropyridin-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl (3-nitropyridin-2-yl)aminoacetate has shown promising potential in the development of new therapeutic agents. Its structural features enable it to interact with biological targets effectively.
Antimicrobial Activity
Nitro-containing compounds, including derivatives of ethyl (3-nitropyridin-2-yl)aminoacetate, have been identified for their antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind to DNA, leading to cell death. For instance, nitro derivatives have been tested against pathogens like Staphylococcus aureus, showing significant minimum inhibitory concentrations (MICs) which suggest their efficacy as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that certain nitropyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways, making them suitable candidates for further development in cancer therapy .
Synthesis and Chemical Reactions
The synthesis of ethyl (3-nitropyridin-2-yl)aminoacetate can be achieved through several methods, typically involving the reaction of 3-nitropyridine derivatives with appropriate acetic acid derivatives under controlled conditions.
Synthetic Routes
A notable synthetic approach involves the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of the ester bond. This method has been optimized for yield and purity, making it a reliable route for producing this compound .
Biological Evaluations
Various studies have assessed the biological activity of ethyl (3-nitropyridin-2-yl)aminoacetate and its derivatives, focusing on their pharmacological profiles.
Anti-inflammatory Effects
Research has indicated that compounds containing nitro groups can exhibit anti-inflammatory properties. The modulation of inflammatory pathways by these compounds suggests their potential utility in treating conditions characterized by chronic inflammation .
Neuropathic Pain Management
Recent patents have highlighted the role of nitro-containing compounds in managing neuropathic pain through TRPM8 antagonism. This mechanism is crucial as it provides a pathway for developing analgesics that can alleviate pain without traditional opioid side effects .
Case Study: Synthesis and Testing of Derivatives
In a study exploring the synthesis of various derivatives from ethyl (3-nitropyridin-2-yl)aminoacetate, researchers found that modifications to the nitro group significantly influenced biological activity. For example, halogenated derivatives demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts .
| Compound | Yield (%) | MIC (μg/mL) | Activity |
|---|---|---|---|
| Ethyl (3-nitropyridin-2-yl)aminoacetate | 80 | 15.6 | Antimicrobial |
| Halogenated derivative 1 | 75 | 10 | Enhanced antimicrobial |
| Halogenated derivative 2 | 70 | 12.5 | Enhanced antimicrobial |
Mechanism of Action
The mechanism of action of Ethyl (3-nitropyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their comparative features:
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | 4-Cl, 3-NO₂ on benzene ring | C₁₀H₉ClN₂O₅ | Higher molecular mass (272.64); electron-withdrawing Cl and NO₂ groups enhance reactivity. | |
| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) | 3-NO₂ on pyridine (4-position) | C₁₀H₁₀N₂O₅ | Moderate synthesis yield (50%); propanoate chain may alter metabolic stability. | |
| Ethyl (3-methylphenyl)aminoacetate | 3-CH₃ on benzene ring | C₁₁H₁₃NO₃ | Electron-donating methyl group improves stability; used as a pharmaceutical intermediate. | |
| Ethyl (5-chloro-2-methylphenyl)aminoacetate | 5-Cl, 2-CH₃ on benzene ring | C₁₁H₁₂ClNO₃ | Chloro and methyl groups balance steric and electronic effects; agrochemical applications. | |
| Ethyl (4-isopropylphenyl)aminoacetate | 4-isopropyl on benzene ring | C₁₃H₁₇NO₃ | Bulky isopropyl group increases hydrophobicity; potential for lipid-soluble drug design. | |
| Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate | Pyridine-2-ylmethylene spacer | C₁₀H₁₂N₂O₃ | Flexible methylene linker enhances hydrogen bonding; coordination chemistry applications. |
Structural and Reactivity Analysis
Aromatic Ring Systems :
- The target compound’s 3-nitropyridine ring differs from phenyl analogs (e.g., ) by introducing a nitrogen atom, which alters electronic distribution and hydrogen-bonding capacity. Pyridine derivatives often exhibit higher polarity and metabolic resistance compared to benzene analogs.
- Nitro Group Position : The 3-nitro substitution on pyridine (vs. 4-nitro in compound 8a ) may influence regioselectivity in reactions due to differing resonance and inductive effects.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and its chloro-nitro phenyl analog enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution or condensation reactions.
Synthetic Considerations :
- Yields for pyridine-based analogs (e.g., 45–50% for compound 8a ) suggest that nitration or cyclization steps may limit efficiency. Optimization of reaction conditions (e.g., temperature, catalyst) is critical.
- Ethyl ester groups in all analogs facilitate solubility in organic solvents, aiding purification via chromatography (e.g., ethyl acetate/hexanes ).
Spectroscopic Signatures :
- ¹H NMR : Aromatic protons in nitro-substituted pyridines typically resonate downfield (δ 7.9–8.5 ppm) due to deshielding by the nitro group, as seen in phenyl analogs (e.g., δ 7.92 ppm for p-tolyl derivative ).
- IR : Strong carbonyl stretches (~1730 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) are expected, consistent with oxoacetates and nitroaromatics .
Biological and Industrial Applications :
Biological Activity
Ethyl (3-nitropyridin-2-yl)aminoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies.
Chemical Structure and Properties
Ethyl (3-nitropyridin-2-yl)aminoacetate features a nitropyridine moiety, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is CHNO, with a molecular weight of approximately 210.19 g/mol. The compound's structure includes:
- A pyridine ring substituted with a nitro group at the 3-position.
- An amino group at the 2-position.
- An ethyl acetate moiety, enhancing its solubility and reactivity.
Synthesis
The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyridine derivative : Starting from 3-nitropyridine, an amino group is introduced through nucleophilic substitution.
- Esterification : The resulting amino compound is then reacted with ethyl acetate under acidic conditions to yield the final product.
Ethyl (3-nitropyridin-2-yl)aminoacetate exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can influence cellular processes through:
- Inhibition of enzymatic activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor binding : It has potential binding affinity to various receptors, which could modulate signaling pathways.
Antimicrobial and Anticancer Properties
Research has highlighted the potential antimicrobial and anticancer properties of Ethyl (3-nitropyridin-2-yl)aminoacetate:
- Antimicrobial Activity : Studies suggest that similar nitropyridine derivatives exhibit significant antibacterial effects against various pathogens, including Gram-negative bacteria.
- Anticancer Activity : Preliminary evaluations indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds have shown cytotoxic effects against cancer cell lines like HCT-116 (colorectal carcinoma) and A549 (lung cancer) .
Case Studies
Several research studies have investigated the biological activity of compounds related to Ethyl (3-nitropyridin-2-yl)aminoacetate:
Q & A
Q. Basic Research Focus
- Nitro-Amination : React ethyl oxoacetate with 2-amino-3-nitropyridine under Mitsunobu conditions (DIAD/Ph₃P) to form the C–N bond .
- Nitro Reduction Control : Use catalytic hydrogenation (H₂/Pd-C) cautiously to avoid over-reduction of the nitro group to NH₂ .
Advanced Consideration : For regioselectivity challenges, employ directing groups (e.g., Boc-protected amines) or DFT calculations to predict transition states .
How do intermolecular interactions influence the solid-state packing of Ethyl (3-nitropyridin-2-yl)aminoacetate?
Q. Advanced Research Focus
- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions (2.5–3.0 Å) stabilize layered structures, as seen in ethyl oxoacetate derivatives .
- π-π Stacking : Offset stacking of nitropyridine rings (centroid distances ~3.7 Å) enhances thermal stability .
Methodological Note : Simulate packing motifs using Mercury CSD software and compare with Cambridge Structural Database entries for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
